![molecular formula C11H15ClN4O4 B1209054 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-. CAS No. 77691-03-3](/img/structure/B1209054.png)
5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-.
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-., also known as 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-., is a useful research compound. Its molecular formula is C11H15ClN4O4 and its molecular weight is 302.71 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-. suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5H-Pyrrolo[3,2-d]pyrimidine-4-amine, 7-. including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has demonstrated that derivatives of 5H-pyrrolo[3,2-d]pyrimidine-4-amine exhibit significant anticancer properties. A notable study found that certain analogs inhibit proangiogenic receptor tyrosine kinases (RTKs), which are crucial in tumor growth and metastasis. Specifically, compounds targeting vascular endothelial growth factor receptor-2 (VEGFR-2), platelet-derived growth factor receptor-β (PDGFR-β), and epidermal growth factor receptor (EGFR) were identified. These compounds also showed potent activity against tubulin assembly, comparable to known microtubule-targeting agents such as combretastatin A-4 .
Case Study: Inhibition of Tumor Growth
In preclinical evaluations, a series of 7-benzyl-N-substituted pyrrolo[3,2-d]pyrimidin-4-amines were tested in xenograft models (e.g., MDA-MB-435 breast cancer and U251 glioma models). These studies revealed a reduction in tumor size and vascularity, indicating the compound's potential as a dual-action therapeutic agent that targets both angiogenesis and tumor cell viability .
Kinase Inhibition
The compound has been synthesized and evaluated for its efficacy as a kinase inhibitor. A robust synthetic route has been developed to produce 4,5,7-trisubstituted pyrrolo[3,2-d]pyrimidines that have shown selectivity against various kinases. Notably, one derivative was identified as a selective inhibitor of Fms-like tyrosine receptor kinase 3 (FLT3), which is implicated in acute myeloid leukemia. The synthesis involved several steps including S_NAr substitution and cross-coupling reactions, leading to high yields and purity suitable for biological evaluation .
Kinase Target | Inhibition Activity |
---|---|
VEGFR-2 | Potent inhibitor |
PDGFR-β | Potent inhibitor |
EGFR | Potent inhibitor |
FLT3 | Selective inhibitor |
Anti-inflammatory Properties
Beyond its anticancer applications, 5H-pyrrolo[3,2-d]pyrimidine-4-amine derivatives have shown promise as anti-inflammatory agents. Studies indicate that these compounds can modulate signaling pathways involved in inflammation. For instance, they have been reported to inhibit pro-inflammatory cytokines effectively, suggesting their potential utility in treating inflammatory diseases .
Pharmacological Screening
In pharmacological assessments comparing these compounds to standard anti-inflammatory drugs like Diclofenac®, several derivatives exhibited lower ulcerogenic activity while maintaining effective anti-inflammatory properties. This suggests a favorable safety profile for clinical applications .
Eigenschaften
CAS-Nummer |
77691-03-3 |
---|---|
Molekularformel |
C11H15ClN4O4 |
Molekulargewicht |
302.71 g/mol |
IUPAC-Name |
2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride |
InChI |
InChI=1S/C11H14N4O4.ClH/c12-11-7-6(14-3-15-11)4(1-13-7)10-9(18)8(17)5(2-16)19-10;/h1,3,5,8-10,13,16-18H,2H2,(H2,12,14,15);1H |
InChI-Schlüssel |
ABQJRAXGQPSYFZ-UHFFFAOYSA-N |
SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O |
Isomerische SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
C1=C(C2=C(N1)C(=NC=N2)N)C3C(C(C(O3)CO)O)O.Cl |
Synonyme |
9-deazaadenosine C9Ado |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.